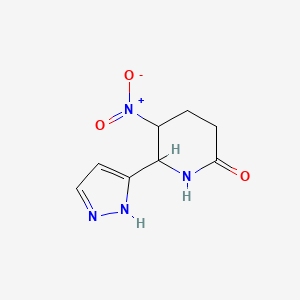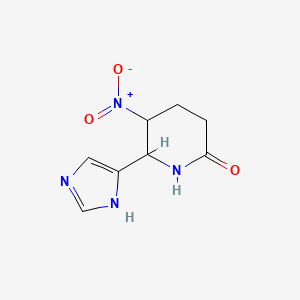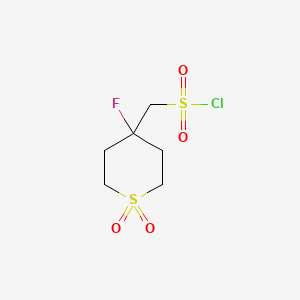
tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (TBFSPC) is an organic compound that has been synthesized in the laboratory and studied for its potential applications in scientific research. TBFSPC is a fluorinated piperazine derivative that has been used in a variety of experiments due to its unique properties, such as its high reactivity, low toxicity, and low cost. TBFSPC has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in reactions involving fluorinated compounds. It has also been used to study the structure and reactivity of fluorinated compounds. In addition, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been used to study the properties of fluoroalkyl compounds, as well as to study the effects of fluorination on the structure and reactivity of other compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is not completely understood. It is believed that tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a catalyst in the reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is believed to proceed via a radical mechanism, in which the fluorosulfonyl group of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a radical initiator.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate have not been extensively studied. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been found to be non-toxic and non-mutagenic. In addition, it has been found to be biodegradable and not bioaccumulative.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It is a low-cost reagent that is highly reactive and has low toxicity. It is also easy to synthesize and can be used in a variety of reactions. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate also has some limitations. It is not very stable and can decompose in the presence of light or heat. In addition, it is not soluble in water and must be used in a solvent.
Direcciones Futuras
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has potential for use in a variety of scientific research applications. Possible future directions for tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate include its use in the synthesis of new fluorinated compounds, the development of new catalysts based on tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate, and the study of the effects of fluorination on the structure and reactivity of other compounds. Additionally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the structure and reactivity of fluorinated compounds, as well as to study the properties of fluoroalkyl compounds. Finally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the biochemical and physiological effects of fluorinated compounds.
Métodos De Síntesis
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate can be synthesized through a reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction is conducted at a temperature of 80°C to 100°C and is typically completed within one hour.
Propiedades
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHRWKAPJJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)



![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)
